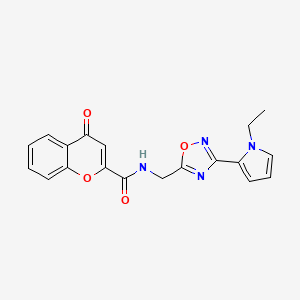

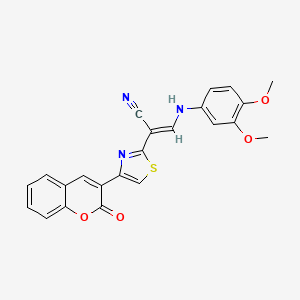

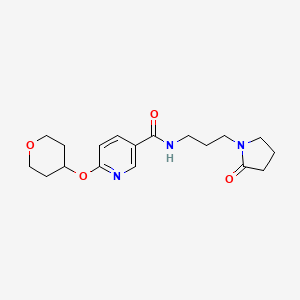

![molecular formula C21H14Cl2N2O3 B3009869 11-[2-(3,5-dichlorophenoxy)acetyl]-5H-benzo[b][1,4]benzodiazepin-6-one CAS No. 866152-85-4](/img/structure/B3009869.png)

11-[2-(3,5-dichlorophenoxy)acetyl]-5H-benzo[b][1,4]benzodiazepin-6-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Studies have shown that it exhibits moderate antimicrobial activity against selected pathogens . Further research could explore its potential as a novel antimicrobial agent.

- Antibacterial and Antifungal Activity : Chalcones display antibacterial and antifungal properties .

- Antitumor and Antiproliferative Activity : Research suggests that chalcones may inhibit tumor growth and cell proliferation .

- Antidiabetic Potential : Some chalcones show promise in managing diabetes .

Materials Science Applications

Chalcones are not only biologically relevant but also find applications in materials science:

- Nonlinear Optics : Chalcones have been explored for their nonlinear optical properties .

- Photoinitiated Polymerization : They play a role in photoinitiated polymerization processes .

Marine Biofouling Prevention

Chalcones have been considered as potential agents for preventing marine biofouling . Their application in this field could help protect submerged surfaces from unwanted biological growth.

Fluorescent Probes and Conductive Organic Solar Cells

Chalcones have been explored as fluorescent probes and conductive materials for organic solar cells . Their unique properties make them valuable in these applications.

Sweetening Agent

Interestingly, chalcones have been investigated as sweetening agents . Their potential use in the food industry warrants further exploration.

Wirkmechanismus

Target of Action

The primary target of this compound, also known as 5-[2-(3,5-dichlorophenoxy)acetyl]-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one, is the GABA (gamma-aminobutyric acid) receptor in the brain . GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its receptors are a major target of anxiolytic and sedative drugs .

Mode of Action

This compound belongs to the class of benzodiazepines, which are known for their ability to enhance the activity of GABA receptors . It binds to the GABA receptor, increasing the frequency of chloride channel opening. This leads to an influx of chloride ions into the neuron, causing hyperpolarization and resulting in an inhibitory effect on neurotransmission .

Biochemical Pathways

The activation of GABA receptors leads to the inhibition of the excitatory neurotransmitters, reducing neuronal excitability and producing a calming effect . This can affect various biochemical pathways, including those involved in stress response, anxiety, and sleep regulation.

Pharmacokinetics

Like other benzodiazepines, it is likely to be well absorbed after oral administration, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of this compound’s action include the reduction of anxiety, induction of sleep, muscle relaxation, and anticonvulsant activity . These effects are due to the enhanced inhibitory effect of GABA in the central nervous system .

Action Environment

Environmental factors such as the presence of other drugs, the individual’s health status, age, and genetic factors can influence the compound’s action, efficacy, and stability. For instance, the presence of liver or kidney disease can affect the metabolism and excretion of the drug, altering its efficacy and potential for side effects .

Eigenschaften

IUPAC Name |

11-[2-(3,5-dichlorophenoxy)acetyl]-5H-benzo[b][1,4]benzodiazepin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14Cl2N2O3/c22-13-9-14(23)11-15(10-13)28-12-20(26)25-18-7-3-1-5-16(18)21(27)24-17-6-2-4-8-19(17)25/h1-11H,12H2,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWWPPEHCLYGRFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC3=CC=CC=C3N2C(=O)COC4=CC(=CC(=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

11-[2-(3,5-dichlorophenoxy)acetyl]-5H-benzo[b][1,4]benzodiazepin-6-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

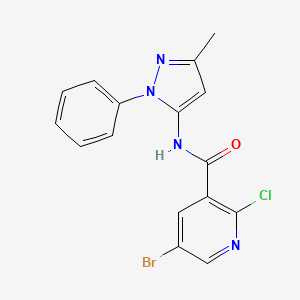

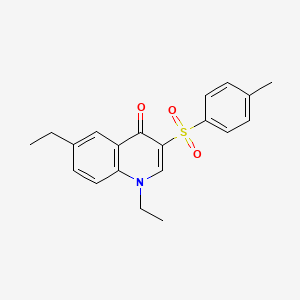

![4-{[(4-chlorobenzyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3009791.png)

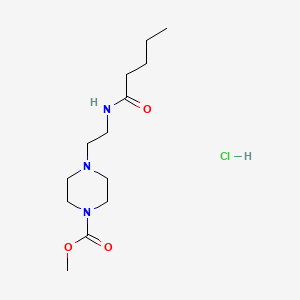

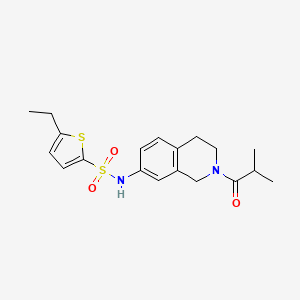

![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(propan-2-yl)acetamide](/img/structure/B3009792.png)

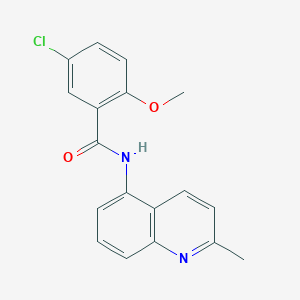

![3-[2-(Difluoromethoxy)-3-fluorophenyl]-5-methylaniline](/img/structure/B3009793.png)

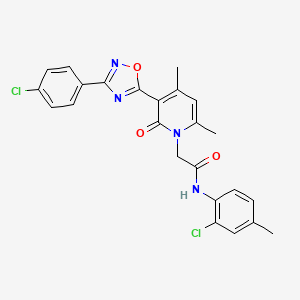

![2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B3009809.png)